molecular formula C17H15BrN4O4 B11462510 Methyl [6-amino-4-(3-bromo-4-methoxyphenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-3-yl]acetate

Methyl [6-amino-4-(3-bromo-4-methoxyphenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-3-yl]acetate

Cat. No.: B11462510
M. Wt: 419.2 g/mol
InChI Key: UDQBHTOKHQMKHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 2-[6-AMINO-4-(3-BROMO-4-METHOXYPHENYL)-5-CYANO-1H,4H-PYRANO[2,3-C]PYRAZOL-3-YL]ACETATE is a complex organic compound with a unique structure that includes a pyrano[2,3-c]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[6-AMINO-4-(3-BROMO-4-METHOXYPHENYL)-5-CYANO-1H,4H-PYRANO[2,3-C]PYRAZOL-3-YL]ACETATE typically involves a multi-step processCommon reagents used in these steps include bromine, methanol, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[6-AMINO-4-(3-BROMO-4-METHOXYPHENYL)-5-CYANO-1H,4H-PYRANO[2,3-C]PYRAZOL-3-YL]ACETATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions can vary but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce a new halogen or alkyl group.

Scientific Research Applications

METHYL 2-[6-AMINO-4-(3-BROMO-4-METHOXYPHENYL)-5-CYANO-1H,4H-PYRANO[2,3-C]PYRAZOL-3-YL]ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-[6-AMINO-4-(3-BROMO-4-METHOXYPHENYL)-5-CYANO-1H,4H-PYRANO[2,3-C]PYRAZOL-3-YL]ACETATE involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrano[2,3-c]pyrazole derivatives, which share the core structure but differ in the substituents attached to the ring system. Examples include:

Uniqueness

The uniqueness of METHYL 2-[6-AMINO-4-(3-BROMO-4-METHOXYPHENYL)-5-CYANO-1H,4H-PYRANO[2,3-C]PYRAZOL-3-YL]ACETATE lies in its specific substituents, which can confer distinct chemical and biological properties. For example, the presence of the bromo group can enhance its reactivity in certain types of chemical reactions, while the methoxy group can influence its solubility and interaction with biological targets .

Properties

Molecular Formula

C17H15BrN4O4

Molecular Weight

419.2 g/mol

IUPAC Name

methyl 2-[6-amino-4-(3-bromo-4-methoxyphenyl)-5-cyano-2,4-dihydropyrano[2,3-c]pyrazol-3-yl]acetate

InChI

InChI=1S/C17H15BrN4O4/c1-24-12-4-3-8(5-10(12)18)14-9(7-19)16(20)26-17-15(14)11(21-22-17)6-13(23)25-2/h3-5,14H,6,20H2,1-2H3,(H,21,22)

InChI Key

UDQBHTOKHQMKHU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C(=C(OC3=NNC(=C23)CC(=O)OC)N)C#N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.